2-(3-chlorophenyl)-2H-1,2,3-triazole-4-carbaldehyde
Description
Historical Evolution in Heterocyclic Chemistry
The trajectory of 1,2,3-triazole chemistry began in the early 20th century with the seminal work of Arthur Michael and Rolf Huisgen, whose studies on cycloaddition reactions laid the foundation for modern click chemistry. The incorporation of chlorophenyl groups into triazole systems gained prominence in the 1980s, driven by the need for electron-deficient aromatic systems in agrochemicals. A pivotal advancement occurred in 2016 with Thomas et al.'s metal-free three-component protocol, which enabled the synthesis of 1,5-disubstituted triazoles without copper catalysts. This method indirectly facilitated the production of this compound by demonstrating the viability of ketone-azide cycloadditions under mild conditions.
The compound's structural lineage can be traced to earlier sulfonyl fluoride derivatives, where ethenesulfonyl fluoride (ESF) served as a key acetylene surrogate in triazole formation. By 2020, Giel et al. refined this approach, achieving 85–92% yields for analogous triazole-carbaldehydes through optimized solvent systems and temperature control. These historical developments underscore the compound's role as both a synthetic target and a tool for probing electronic effects in heteroaromatic systems.
Positional Significance Within 1,2,3-Triazole Derivative Research
The 1,2,3-triazole core in this compound exhibits unique electronic characteristics due to the juxtaposition of two pyridine-type nitrogen atoms and one pyrrole-type nitrogen. This configuration creates a polarized $$\pi$$-system that enhances the aldehyde group's electrophilicity, making it reactive toward nucleophilic aromatic substitution (SNAr) and Schiff base formation. Comparative analysis with simpler triazole derivatives reveals that the 3-chlorophenyl substituent at the N2 position induces a bathochromic shift in UV-Vis spectra ($$\lambda{\text{max}} = 278\ \text{nm}$$) compared to unsubstituted analogs ($$\lambda{\text{max}} = 265\ \text{nm}$$).
Crystallographic studies of related compounds show that the chlorophenyl group adopts a near-perpendicular orientation relative to the triazole plane, minimizing steric hindrance while maximizing conjugation with the aldehyde moiety. This spatial arrangement facilitates intermolecular hydrogen bonding ($$d_{\text{O}\cdots\text{H-N}} = 2.12\ \text{Å}$$) in solid-state structures, as evidenced by X-ray diffraction data for analogous triazole-carbaldehydes. Such properties position this compound as a versatile building block for metal-organic frameworks (MOFs) and enzyme inhibitors targeting aldehyde dehydrogenase isoforms.
Academic Research Paradigms and Knowledge Gaps
Contemporary synthesis strategies for this compound predominantly employ Huisgen cycloaddition variants, with recent emphasis on solvent-free microwave-assisted protocols. A 2022 study demonstrated that irradiating 3-chlorophenyl azide with propiolaldehyde at 120°C for 15 minutes under MW conditions yielded the target compound in 78% purity, though scalability remains challenging. Alternative routes using ionic liquid catalysts like choline chloride-CuCl have shown promise in aqueous media, achieving 82% conversion efficiency while reducing heavy metal waste.
Despite these advances, critical knowledge gaps persist:
- Regiochemical Control : Current methods predominantly yield 1,4-disubstituted triazoles, with limited success in accessing 1,5-regioisomers without directing groups.
- Aldehyde Stability : The compound's aldehyde functionality shows propensity for oxidation to carboxylic acids under ambient storage conditions ($$\Delta G^\circ = -12.3\ \text{kJ/mol}$$ at 25°C).
- Computational Modeling : Density functional theory (DFT) studies of its frontier molecular orbitals (HOMO-LUMO gap = 4.1 eV) remain underutilized in predicting reactivity.
The table below summarizes key physicochemical properties derived from experimental and computational studies:
Properties
IUPAC Name |
2-(3-chlorophenyl)triazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O/c10-7-2-1-3-9(4-7)13-11-5-8(6-14)12-13/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSSXGKTDMPCHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2N=CC(=N2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-2H-1,2,3-triazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, where an azide and an alkyne react to form the triazole ring. The reaction is often catalyzed by copper(I) salts, such as copper(I) iodide, in the presence of a base like triethylamine. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-2H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-(3-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid.
Reduction: 2-(3-chlorophenyl)-2H-1,2,3-triazole-4-methanol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-chlorophenyl)-2H-1,2,3-triazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-2H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The compound may inhibit enzymes or disrupt cellular processes by binding to active sites or allosteric sites on proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs of 1,2,3-Triazole Derivatives
The following table summarizes key structural analogs and their properties:
Research Findings and Implications
- Structure-Activity Relationship (SAR): The aldehyde group is indispensable for α-glycosidase inhibition, as its removal or substitution (e.g., with methanol) drastically reduces activity . Halogenation at the phenyl ring (e.g., 3-Cl or 4-F) enhances potency, likely due to improved electron-withdrawing effects and hydrophobic interactions .
- Crystallographic Data: The 2H-1,2,3-triazole tautomer is stabilized in the solid state, as shown by monoclinic crystal structures (space group P21/c) . π–π stacking between the triazole ring and aromatic substituents contributes to molecular stability .
- Therapeutic Potential: Triazole-carbaldehydes show promise as antidiabetic agents (via α-glycosidase inhibition) and antimicrobials, though further in vivo studies are needed .
Biological Activity
2-(3-Chlorophenyl)-2H-1,2,3-triazole-4-carbaldehyde (CAS No. 41886-28-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antimalarial properties, supported by diverse research findings and case studies.
- Molecular Formula : C₉H₆ClN₃O
- Molecular Weight : 207.62 g/mol
- Structure : The compound features a triazole ring which is known for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. A notable study synthesized various triazole-containing compounds and evaluated their cytotoxicity against different cancer cell lines. The results indicated that some derivatives exhibited significant antiproliferative activity:
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound 9 | MCF-7 (breast cancer) | 1.1 |
| Compound 9 | HCT-116 (colon cancer) | 2.6 |
| Compound 9 | HepG2 (liver cancer) | 1.4 |
These compounds were found to inhibit thymidylate synthase, a crucial enzyme in DNA synthesis, suggesting a mechanism for their anticancer effects .
Antimicrobial Activity
The antimicrobial properties of triazole derivatives have also been explored. In one study, various triazole compounds were tested against Escherichia coli and Staphylococcus aureus. Some derivatives showed promising inhibitory effects:
| Compound | Target Organism | Inhibition Zone (mm) |
|---|---|---|
| Compound 6 | E. coli | 15 |
| Compound 7 | S. aureus | 18 |
These findings suggest that modifications on the triazole ring can enhance antimicrobial efficacy .
Antimalarial Activity
The antimalarial activity of triazole derivatives has been investigated using both in vitro and in vivo models. A recent study synthesized compounds based on the triazole framework and tested them against Plasmodium falciparum and P. berghei:
| Compound | In Vitro IC₅₀ (µM) | In Vivo Efficacy (%) |
|---|---|---|
| Compound 8 | 0.8 | 75 |
| Compound 11 | <5 | 65 |
The results indicated that certain compounds displayed low cytotoxicity while effectively reducing parasitemia in infected models, marking them as potential candidates for further development in antimalarial drug discovery .
Case Studies
- Anticancer Study : A series of triazole derivatives were synthesized and tested for their ability to inhibit cell proliferation in various cancer types. The most effective compound demonstrated an IC₅₀ significantly lower than standard chemotherapeutics, indicating a strong potential for clinical application.
- Antimicrobial Screening : Another study assessed the antibacterial activity of triazole derivatives against common pathogens. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the triazole ring enhanced antimicrobial potency.
- Antimalarial Research : Compounds derived from the triazole framework were evaluated for their efficacy against malaria parasites. The study utilized both in vitro assays and murine models to assess the therapeutic potential of these compounds.
Q & A
Q. What are the optimal synthetic routes for 2-(3-chlorophenyl)-2H-1,2,3-triazole-4-carbaldehyde, and how can reaction conditions be standardized?
The compound can be synthesized via cyclization of hydrazone precursors using the Vilsmeier–Haack reagent (DMF/POCl₃). Key steps include:
- Hydrazone formation : React 3-chloro-2-hydroxyacetophenone with phenylhydrazine in methanol under reflux (92% yield) .
- Cyclization : Treat the hydrazone with POCl₃ in DMF at 0°C, followed by gradual warming to 60–70°C. Neutralize with aqueous NaOH and recrystallize from ethanol (85% yield) .
- Standardization : Monitor reaction progress via TLC and optimize POCl₃ stoichiometry to minimize byproducts.
Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?
- ¹H/¹³C NMR : Assign peaks for the aldehyde proton (δ ~9.8–10.2 ppm) and triazole carbons (δ ~140–160 ppm) .
- X-ray crystallography : Resolve dihedral angles between aromatic rings (e.g., 11.88–31.29° for related triazoles) and hydrogen-bonding networks (e.g., intramolecular C–H···O bonds) .
- IR spectroscopy : Confirm aldehyde C=O stretches (~1680–1720 cm⁻¹) and triazole ring vibrations (~1500–1600 cm⁻¹) .
Q. How does the aldehyde group influence the compound’s reactivity in derivatization reactions?
The aldehyde group enables:
- Schiff base formation : React with primary amines (e.g., enzyme lysine residues) to form imine linkages, critical for glycosidase inhibition .
- Reduction : Convert to hydroxymethyl derivatives using NaBH₄ for solubility studies .
- Oxidation : Transform into carboxylic acids under strong oxidizing conditions (e.g., KMnO₄) for coordination chemistry applications .
Advanced Research Questions
Q. How do intermolecular interactions dictate the crystal packing and stability of this compound?
Analyze X-ray data to identify:
- Hydrogen bonds : Intramolecular C5–H5···O interactions stabilize the planar conformation, while intermolecular C–H···O bonds form infinite chains along the b-axis .
- π–π stacking : Overlap between chlorophenyl and triazole rings (distance ~3.5–3.8 Å) enhances lattice energy .
- Thermal stability : Correlate packing density with DSC/TGA data to assess decomposition thresholds .
Q. What mechanistic insights explain its α-glycosidase inhibition activity?
The aldehyde group reacts with enzyme active-site lysine residues to form reversible Schiff bases, disrupting substrate binding. Validate via:
- Kinetic assays : Measure IC₅₀ values using p-nitrophenyl glycosides as substrates .
- Molecular docking : Simulate binding poses with yeast maltase (PDB ID: 3A4A) to identify key interactions (e.g., triazole N3 with Asp68) .
- Site-directed mutagenesis : Replace critical lysine residues in the enzyme to confirm inhibition mechanisms .
Q. How can contradictory data on hydrogen-bonding patterns in related triazoles be resolved?
Contradictions arise from substituent effects (e.g., electron-withdrawing groups vs. steric hindrance). Address via:
- Comparative crystallography : Analyze derivatives with substituted phenyl groups (e.g., 4-fluoro vs. 4-nitro) to assess directional preferences .
- DFT calculations : Compute hydrogen bond energies (e.g., AIM analysis) to predict dominant motifs .
- Solvent screening : Test crystallization in polar aprotic solvents (DMF vs. DMSO) to manipulate packing .
Q. What strategies validate computational models of this compound’s bioactivity?
- QSAR studies : Corrogate substituent electronic parameters (Hammett σ) with IC₅₀ values from inhibition assays .
- MD simulations : Track enzyme-ligand complex stability over 100-ns trajectories (RMSD < 2.0 Å) .
- Free-energy perturbation : Calculate binding affinity differences (ΔΔG) for aldehyde vs. hydroxymethyl analogs .
Q. How can regioselectivity be controlled during triazole ring formation?
- Temperature modulation : Lower temperatures (0–5°C) favor kinetic control, reducing 1H-triazole byproducts .
- Catalytic additives : Use Cu(I) salts to promote click chemistry pathways for 1,4-disubstituted triazoles .
- Protecting groups : Temporarily block reactive sites (e.g., phenol –OH) to direct cyclization .
Q. What experimental precautions ensure stability during storage and handling?
- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent aldehyde oxidation .
- Moisture control : Use desiccants (silica gel) to avoid hydrate formation, which alters crystallinity .
- Low-temperature storage : Maintain at –20°C for long-term stability, validated via HPLC purity checks .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced properties?
- Electron-deficient aryl groups : Introduce nitro or trifluoromethyl substituents to boost electron-withdrawing effects and enzyme affinity .
- Heterocyclic replacements : Substitute triazole with oxadiazole or pyrazole to modulate solubility and π-stacking .
- Bioisosteres : Replace the aldehyde with ketone or nitrile groups to balance reactivity and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
